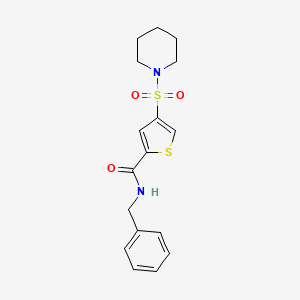

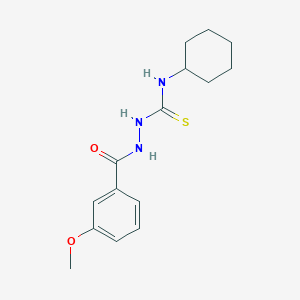

![molecular formula C16H21N3O2S2 B5513832 2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide" belongs to a class of compounds that have been explored for various pharmacological activities due to their benzothiazole core. This core structure is significant in medicinal chemistry for its potential in developing novel therapeutic agents.

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming structures through techniques such as 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).

Molecular Structure Analysis

Molecular structure and crystallography studies, including X-ray determinations, provide insights into the configuration and conformation of benzothiazole derivatives, showcasing the importance of molecular geometry in their biological activities (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

Benzothiazole compounds undergo various chemical reactions, including Knoevenagel condensation and reactions with different halides and sulfides, to form a wide range of derivatives with potential biological activities (Al-Omran et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems. The crystal structures of related compounds have been studied to understand their interaction patterns and stability (Franklin et al., 2011).

Chemical Properties Analysis

Chemical properties such as pKa values, reactivity with various chemical groups, and the ability to undergo substitutions are essential for the compound's potential as a lead in drug development. The pKa values and reactivity of similar compounds have been analyzed to determine their chemical stability and reactivity (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Evaluation for Antitumor Activity

A study focused on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, utilizing a structure similar to 2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide as a pharmacophoric group. These compounds were evaluated for their potential antitumor activity in vitro against various human tumor cell lines, demonstrating considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimycobacterial Activity

Research into the antimicrobial potential of fluorinated benzothiazolo imidazole compounds, which share a core structure with 2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide, revealed that some of these compounds exhibited promising antimicrobial activity, suggesting a potential application in combating microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Inhibition of Phosphoinositide 3-Kinase/mTOR

A study on the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors introduced a variety of 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, aiming to reduce metabolic deacetylation. This research underscores the importance of the benzothiazole moiety, and by extension compounds like 2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide, in the development of cancer therapeutics (Stec et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

Research on KX2-391, a Src substrate binding site inhibitor with a structure related to benzothiazole derivatives, explored the role of the pyridine ring and N-benzylsubstitution. Synthesis and evaluation of thiazole instead of pyridine derivatives, including structures akin to 2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide, showed inhibition of c-Src kinase and cell proliferation in various cancer cell lines, highlighting the potential for cancer treatment (Fallah-Tafti et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c20-15(17-6-3-7-19-8-10-21-11-9-19)12-22-16-18-13-4-1-2-5-14(13)23-16/h1-2,4-5H,3,6-12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUKGRZVPFBHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

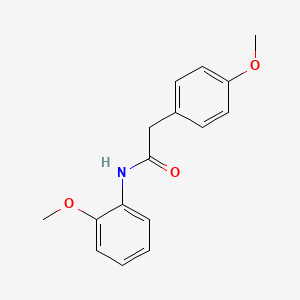

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

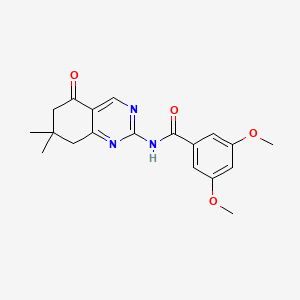

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

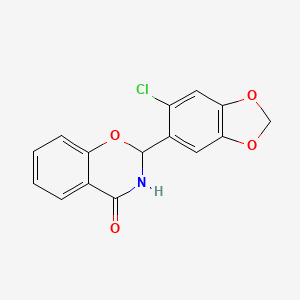

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)